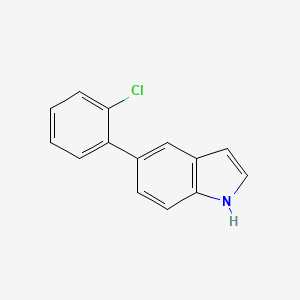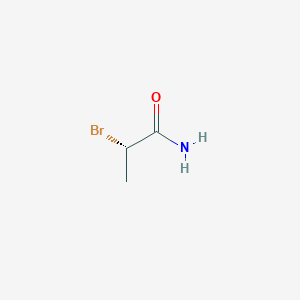
(s)-2-Bromopropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(s)-2-Bromopropanamide is an organic compound with the molecular formula C3H6BrNO It is a chiral molecule, meaning it has a non-superimposable mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
(s)-2-Bromopropanamide can be synthesized through several methods. One common approach involves the bromination of propanamide. This reaction typically uses bromine (Br2) as the brominating agent and is carried out under controlled conditions to ensure the selective formation of the (s)-enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as asymmetric synthesis. This method uses chiral catalysts or chiral auxiliaries to produce the desired enantiomer with high selectivity and yield.
Chemical Reactions Analysis
Types of Reactions
(s)-2-Bromopropanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydrox
Properties
CAS No. |
41137-34-2 |
|---|---|
Molecular Formula |
C3H6BrNO |
Molecular Weight |
151.99 g/mol |
IUPAC Name |
(2S)-2-bromopropanamide |
InChI |
InChI=1S/C3H6BrNO/c1-2(4)3(5)6/h2H,1H3,(H2,5,6)/t2-/m0/s1 |
InChI Key |
AUHYZQCEIVEMFH-REOHCLBHSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N)Br |
Canonical SMILES |
CC(C(=O)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-(Diethylamino)phenyl)-3,6-dimethylbenzo[d]thiazol-3-ium chloride](/img/structure/B12839918.png)
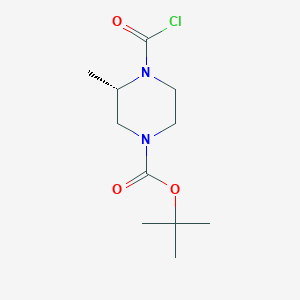

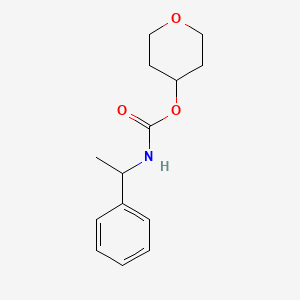

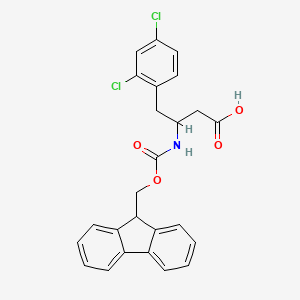
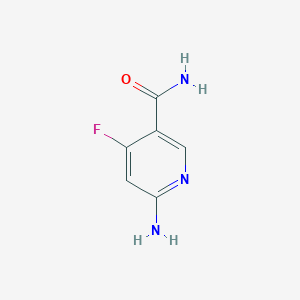
![3-(Chloromethyl)-4-methoxypyrazolo[1,5-a]pyridine](/img/structure/B12839967.png)

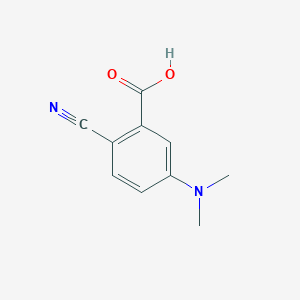
![3-((3R,4R)-3-((6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl)(methyl)amino)-4-methylpiperidin-1-yl)-3-oxopropanenitrile 2-hydroxypropane-1,2,3-tricarboxylate](/img/structure/B12839983.png)
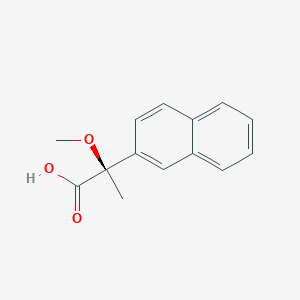
![(3'-Methoxy[1,1'-biphenyl]-4-yl)acetonitrile](/img/structure/B12839993.png)
